molecular formula C20H22BNO3 B1379903 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1448894-65-2

2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1379903
CAS RN: 1448894-65-2
M. Wt: 335.2 g/mol
InChI Key: YDEUNLVOYPZMFK-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is an organic compound containing a benzyloxy group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a benzonitrile group. These groups are common in organic chemistry and are often used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of these groups around the benzene ring. The benzyloxy and tetramethyl-1,3,2-dioxaborolan-2-yl groups are likely to be electron-donating groups, while the nitrile group is an electron-withdrawing group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some general properties can be inferred from the groups present, but without specific data, these would only be estimates .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure Studies : Qing-mei Wu et al. (2021) reported the synthesis and characterization, including crystal structure, of compounds similar to 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The study detailed the vibrational properties and molecular structure optimization using Density Functional Theory (DFT) and Time-Dependent DFT calculations, comparing them with X-ray diffraction data. These methods provide insights into the conformational analysis, molecular electrostatic potential, and frontier molecular orbitals of the compounds, highlighting their structural uniqueness and potential applications in materials science and chemistry (Qing-mei Wu et al., 2021).

Application in Fluorescence Probes and Sensors

  • Detection of Benzoyl Peroxide and Hydrogen Peroxide : Xinwei Tian et al. (2017) developed a novel near-infrared fluorescence off-on probe based on the arylboronate motif for detecting benzoyl peroxide (BPO) in real samples and fluorescence imaging in living cells and zebrafish. The probe's sensitivity and selectivity toward BPO over other substances demonstrate its potential for quantitative detection and biological applications, indicating the versatility of compounds like 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in creating sensitive diagnostic tools (Xinwei Tian et al., 2017).

Boronate-Based Probes for Biochemical Detection

  • Hydrogen Peroxide Detection : Emma V Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, showcasing how variations in molecular design affect fluorescence response. This study underscores the potential of boron-containing compounds in developing sensitive and selective sensors for biochemical applications, including oxidative stress markers in biological systems (Emma V Lampard et al., 2018).

Palladium-Catalyzed Synthesis Applications

  • Palladium-Catalyzed Borylation : J. Takagi and T. Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation, presenting a method that is notably effective for arylbromides bearing sulfonyl groups. This research highlights the compound's role in facilitating efficient borylation reactions, a crucial step in many organic synthesis protocols (J. Takagi & T. Yamakawa, 2013).

Safety And Hazards

As with any chemical compound, handling “2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” would require appropriate safety precautions. Without specific safety data, it’s hard to provide detailed information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Compounds with similar structures are often used in organic synthesis and medicinal chemistry, so these could be potential areas of interest .

properties

IUPAC Name

2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-12H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEUNLVOYPZMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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